2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole
Description
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-11-3-1-10-2-4(3)12-5/h10H,1-2H2 |
InChI Key |
ZOECXRXMERRBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
Cycloaddition protocols are pivotal for constructing the fused pyrrolo-oxazole core. A [3+2] cycloaddition between azlactones and nitroolefins, catalyzed by palladium(II) trifluoroacetate, has been demonstrated to yield pyrrolo[3,4-d]oxazole derivatives. For example, azlactone 1y reacts with nitroolefin 2a in tetrahydrofuran (THF) at −20°C in the presence of potassium carbonate (20 mol%) to form the target compound with 91% yield after purification . The reaction proceeds via a Michael addition-cyclization sequence, with the trifluoromethyl group introduced via pre-functionalized starting materials.
Key Conditions :
Carboxylic Acid Activation and Oxazole Formation
Carboxylic acids serve as precursors for oxazole rings through activation by triflylpyridinium reagents. In a recent method, 3-fluorobenzoic acid (1a ) reacts with ethyl isocyanoacetate (2a ) using DMAP-Tf (1.3 equiv) and DMAP (1.5 equiv) in dichloromethane at 40°C. This one-pot process generates the oxazole moiety via an acylpyridinium intermediate, achieving 96% yield for 4,5-disubstituted oxazoles . For pyrrolo-oxazoles, this approach requires pre-functionalized pyrrolidine derivatives bearing trifluoromethyl groups.
Optimized Protocol :
Thermal Isomerization of Azirine Derivatives
Thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides access to 4H-pyrrolo[2,3-d]oxazoles. While this method primarily yields isomers, adjustments in substituents enable targeting of the [3,4-d]oxazole framework. Heating 5-(2H-azirin-2-yl)oxazole (2a ) in mesitylene at 180°C for 1 hour induces rearrangement to the pyrrolo-oxazole (3a ) with 70% yield . The trifluoromethyl group is introduced via azirine precursors synthesized from trifluoromethylated nitriles.
Critical Parameters :
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, elemental tellurium, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a therapeutic agent due to its interaction with biological targets. Its structure allows it to act as an inhibitor of various enzymes and receptors involved in disease pathways.
- Anticoagulant Activity : Preliminary studies indicate that this compound can inhibit Factor Xa, a key enzyme in the coagulation cascade, thereby reducing thrombin generation and blood clot formation. This positions it as a candidate for managing thromboembolic disorders.
| Study | Concentration (µM) | Inhibition (%) | Target |
|---|---|---|---|
| Study A | 1 | 83 | FXIa |
| Study B | 10 | 75 | FXa |
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The trifluoromethyl group may enhance its lipophilicity, allowing better membrane penetration.
Anticancer Activity
In vitro studies have demonstrated that 2-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole can inhibit tumor cell proliferation across several cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
Case Study 1: Anticoagulant Efficacy
A study conducted on a rat model assessed the anticoagulant efficacy of this compound. Results showed a significant reduction in clot formation compared to control groups, confirming its potential as an anticoagulant agent.
Case Study 2: Evaluation of Anticancer Properties
Another study focused on the cytotoxic effects of this compound on breast cancer cells. The findings indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer therapeutic.
Synthetic Routes
The synthesis of 2-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole typically involves:
- Cyclization Reactions : Common methods include the reaction between appropriate precursors under acidic conditions to form the pyrrolo core.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole
Structural Features :
Key Differences :
- Electronic Effects: The methyl group is electron-donating, contrasting with the electron-withdrawing -CF₃ group.
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine
Structural Features :
Key Differences :
- Electronic and Steric Effects : Sulfur’s larger atomic size and polarizability may enhance π-stacking interactions in biological systems. The amine group at the 2-position introduces nucleophilic reactivity.
- Data Limitations : Physical properties (e.g., melting point, solubility) are unavailable, complicating direct comparison.
[1,2,5]Oxadiazolo[3,4-d]pyridazine Derivatives
Key Differences :
- Synthesis : Requires concentrated nitric and trifluoroacetic acids, suggesting higher synthetic complexity compared to pyrrolo-oxazoles.
- Reactivity : Nitro groups confer explosive tendencies, limiting practical applications compared to safer trifluoromethylated analogs.
Research Findings and Implications
- Trifluoromethyl vs. Methyl : The -CF₃ group likely improves stability and bioactivity in medicinal chemistry compared to -CH₃, though synthetic costs may be higher.
- Thiazole vs. Oxazole : Sulfur substitution could enhance binding affinity in drug design but may reduce metabolic stability.
- Synthetic Challenges: Limited commercial availability of methyl and thiazole analogs highlights the need for optimized synthetic routes for trifluoromethyl derivatives.
Biological Activity
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C6H5F3N2
- Molecular Weight : 194.18 g/mol
- Structure : The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer and antimicrobial agent. The following sections detail specific activities and findings from recent research.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-D]oxazole compounds exhibit promising anticancer properties. For instance:
- A study demonstrated that modifications on the pyrrolo[3,4-D]oxazole scaffold led to enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The most potent derivatives showed IC50 values in the low micromolar range .
Antimicrobial Activity
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole has also been evaluated for its antimicrobial properties:
- In vitro assays revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the trifluoromethyl group is crucial for enhancing biological activity. Variations in substituents on the pyrrolo ring can lead to significant changes in potency:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance anticancer activity.
- Hydrophobic Interactions : The trifluoromethyl group increases hydrophobic interactions with target proteins, thus improving binding affinity.
Case Studies
-
Anticancer Efficacy :
- A study investigated a series of pyrrolo[3,4-D]oxazole derivatives where one compound exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity compared to non-fluorinated analogs.
-
Antimicrobial Testing :
- In another study, 2-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole was tested against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. Further investigations suggested that the compound could serve as a lead for developing new antibiotics targeting resistant strains .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolo[3,4-d]oxazole core with trifluoromethyl substituents?
- The core can be synthesized via cyclization reactions using chloroacetonitrile and thioamides/thioureas, as demonstrated in heterocyclization approaches for similar oxazole derivatives . The trifluoromethyl group may be introduced via direct substitution or through pre-functionalized intermediates. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions.
Q. How can the regiochemistry of substituents on the pyrrolo-oxazole scaffold be confirmed experimentally?
- X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in monoclinic crystal systems (e.g., P21/c space group, a = 15.0037 Å, β = 117.238°) for related dihydro-pyrrolo-isoxazoles . Alternatively, 2D NMR (e.g., NOESY, HMBC) can map spatial correlations between protons and carbons to verify substituent positions.
Q. What preliminary assays are recommended to evaluate biological activity for this compound?
- Molecular docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) can predict antifungal potential . Follow-up in vitro assays against Candida spp. or Aspergillus strains using microbroth dilution (CLSI M27/M38 guidelines) are standard for antifungal screening .
Advanced Research Questions
Q. How can molecular docking studies be optimized to resolve discrepancies between predicted and observed biological activity?
- Refine docking parameters (e.g., grid box size, ligand flexibility) and validate with co-crystallized ligands. Use molecular dynamics simulations to account for protein flexibility, as static docking may overlook conformational changes critical for binding . Cross-reference results with free-energy perturbation (FEP) calculations to improve accuracy .
Q. What strategies address low yields in the final cyclization step of pyrrolo-oxazole synthesis?
- Screen catalysts (e.g., CuI, Pd(PPh3)4) to enhance cyclization efficiency. Modify solvent polarity (e.g., switch from toluene to DMF) to stabilize transition states. Pre-functionalize intermediates with electron-withdrawing groups (e.g., trifluoromethyl) to direct regioselective cyclization .
Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?
- Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) for separation. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can directly yield enantiopure products .
Q. What orthogonal analytical methods resolve contradictions in thermal stability data?
- Combine differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA) to distinguish between decomposition and phase transitions. For example, DSC may show an endothermic melt at 180°C, while TGA confirms mass loss only above 220°C, indicating thermal stability within this range .
Methodological Recommendations
- Synthetic Challenges : Prioritize regiocontrol using steric/electronic directing groups (e.g., trifluoromethyl) during cyclization .
- Analytical Validation : Use tandem MS (LC-MS/MS) to confirm molecular integrity and detect trace impurities.
- Biological Screening : Combine in silico predictions with phenotypic assays (e.g., hyphal inhibition in C. albicans) for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
